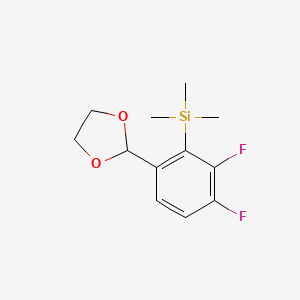

(6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane

Description

Properties

IUPAC Name |

[6-(1,3-dioxolan-2-yl)-2,3-difluorophenyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2Si/c1-17(2,3)11-8(12-15-6-7-16-12)4-5-9(13)10(11)14/h4-5,12H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARCNOKVFLIHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1F)F)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204144 | |

| Record name | 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809168-65-7 | |

| Record name | 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane typically involves the following steps:

Formation of the 1,3-dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.

Introduction of the difluorophenyl group: This step involves the fluorination of a phenyl ring, which can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the trimethylsilyl group: The final step involves the silylation of the difluorophenyl ring, which can be achieved using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 1,3-dioxolane ring, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can target the difluorophenyl ring, potentially leading to the formation of partially or fully reduced products.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Partially or fully reduced phenyl derivatives.

Substitution: Compounds with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

(6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane: has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: Its derivatives may have potential as pharmaceutical intermediates or active ingredients.

Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring fluorinated or silicon-containing moieties.

Mechanism of Action

The mechanism by which (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity through halogen bonding, while the trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Silylated Difluorophenyl Derivatives

(4-Bromo-6-(1,3-dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane (C₁₂H₁₅BrF₂O₂Si)

- Applications : Used as an intermediate in cross-coupling reactions due to bromine’s leaving-group capability.

((6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)trimethylsilane (C₁₇H₂₆O₃Si)

Pharmacologically Relevant Difluorophenyl Derivatives

Pramiconazole (C₃₅H₃₉F₂N₇O₄)

- Structural Similarities : Contains a 1,3-dioxolane-2-ylmethyl group linked to a difluorophenyl ring, akin to the target compound. However, its triazole and piperazine moieties confer antifungal activity .

- Key Differences : The TMS group in the target compound enhances lipophilicity but may reduce bioavailability compared to pramiconazole’s polar triazole group .

Pyrrolo[1,2-b]pyridazine Carboxamides (e.g., EP 4,374,877 A2 Derivatives)

- Structural Similarities : Several derivatives feature a 2,3-difluorophenylmethyl group attached to pyrrolopyridazine cores, highlighting the pharmacological relevance of the difluorophenyl motif .

- Key Differences : These compounds lack the dioxolane and TMS groups, relying instead on fluorinated heterocycles for target binding .

Data Table: Comparative Properties of Key Compounds

*Inferred properties based on structural analogs.

Biological Activity

The compound (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane , with the CAS Number 1809168-65-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound features a unique structure that includes a dioxolane moiety and difluorophenyl group, contributing to its chemical reactivity and biological effects. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄F₂O₂Si |

| Molecular Weight | 230.30 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 207.1 ± 40.0 °C at 760 mmHg |

| Flash Point | 79.1 ± 27.3 °C |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of dioxolane compounds can inhibit cell proliferation in human cancer cells such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism of action is often attributed to the modulation of specific signaling pathways involved in cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dioxolane ring or the fluorophenyl group can significantly alter potency and selectivity towards cancer cells. For example, variations in substituents on the phenyl ring have been correlated with enhanced activity against specific cancer types.

Case Studies

Several studies have explored the biological implications of this compound:

- In vitro Studies : A study evaluated the cytotoxicity of this compound against various cancer cell lines using MTT assays. Results indicated IC₅₀ values ranging from 5 to 25 µM, demonstrating moderate to high efficacy against tested cell lines.

- Mechanistic Insights : Research has suggested that compounds similar to this compound may act through inhibition of key enzymes involved in tumor progression, such as tyrosine kinases.

- Comparative Analysis : In a comparative study with other silane derivatives, this compound exhibited superior selectivity for certain cancer cell lines while maintaining lower toxicity in normal cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 1,3-dioxolane and difluorophenyl moieties. For example, palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and boron-containing intermediates (e.g., boronic acids or esters) are used under inert conditions. Reaction optimization includes temperature control (e.g., 80–100°C), solvent selection (tetrahydrofuran or ethylene glycol/water mixtures), and base additives (e.g., potassium carbonate) to achieve moderate yields (~40–60%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key techniques include:

- Liquid Chromatography-Mass Spectrometry (LCMS) : To verify molecular weight (e.g., observed m/z 771 [M+H]+) and retention time (e.g., 1.38 minutes under specific HPLC conditions) .

- X-ray Crystallography : Using programs like SHELXL for small-molecule refinement to resolve atomic positions and bond lengths .

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming fluorine substitution patterns, while and NMR identify the dioxolane and trimethylsilyl groups .

Q. What are the stability considerations for handling and storing this compound?

The compound is moisture-sensitive due to the trimethylsilyl group. Storage under inert atmospheres (argon or nitrogen) at 0–6°C is recommended to prevent hydrolysis or degradation. Analytical-grade solvents (e.g., anhydrous THF) should be used during synthesis to minimize side reactions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can predict:

- Electrophilic Reactivity : The electron-withdrawing effects of fluorine atoms and the electron-donating trimethylsilyl group influence regioselectivity in substitution reactions.

- Thermodynamic Stability : Assessing the energy barriers for dioxolane ring-opening or silyl group cleavage under acidic/basic conditions .

Experimental validation involves comparing computed IR/Raman spectra with empirical data .

Q. What strategies resolve contradictory spectroscopic data during structural analysis?

For example, if NMR signals conflict with crystallographic

- Paramagnetic Impurity Check : Use chelating agents to remove trace metals affecting NMR line shapes.

- Dynamic Effects Analysis : Variable-temperature NMR to detect conformational flexibility in the dioxolane ring.

- Redundant Crystallization : Grow crystals in different solvents (e.g., dichloromethane vs. hexane) to confirm unit-cell consistency .

Q. How does the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

The trimethylsilyl group acts as a:

- Protecting Group : Stabilizes reactive intermediates (e.g., aryl lithium species) during lithiation steps.

- Steric Hindrance Modulator : Slows down undesired side reactions at the ortho position.

Experimental validation includes synthesizing analogs without the silyl group and comparing reaction rates via kinetic studies .

Q. What advanced techniques optimize reaction yields in large-scale syntheses?

- Flow Chemistry : Continuous flow reactors minimize exothermic risks during Pd-catalyzed coupling steps.

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., catalyst loading, solvent ratio) to maximize yield .

Q. How can researchers address low reproducibility in synthetic protocols?

- Trace Oxygen/Moisture Elimination : Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Catalyst Pre-activation : Pre-treat Pd catalysts with reducing agents (e.g., NaBH) to enhance activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.